Deoxynivalenol 15-glucuronide

Human biomonitoring Exposure assessment Toxicokinetics

Laboratories performing human biomonitoring of deoxynivalenol (DON) exposure face systematic underestimation when relying on free DON or the minor isomer DON-3-glucuronide as calibrants. DON-15-glucuronide accounts for ~75% of total urinary glucuronides in exposed populations and is the analyte of choice for accurate reverse dosimetry. • Quantify the dominant human DON biomarker with ≥95% purity certified reference standard • Enable isomer-specific UGT regioselectivity phenotyping (UGT2B4 vs. UGT2B7) • Meet ISO 17025 method validation requirements for EFSA/WHO exposure surveys • Avoid systematic bias from differential enzyme inhibition by co-occurring Fusarium metabolites

Molecular Formula C21H28O12
Molecular Weight 472.443
CAS No. 1372859-16-9
Cat. No. B583200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxynivalenol 15-glucuronide
CAS1372859-16-9
Synonyms(3α,7α)-12,13-Epoxy-3,7-dihydroxy-8-oxotrichothec-9-en-15-yl-β-D-Glucopyranosiduronic Acid;  Deoxynivalenol 15-O-glucuronide;  Deoxynivalenol 15-O-β-D-glucuronide; 
Molecular FormulaC21H28O12
Molecular Weight472.443
Structural Identifiers
SMILESCC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C21H28O12/c1-7-3-9-20(15(27)10(7)23,19(2)4-8(22)16(32-9)21(19)6-31-21)5-30-18-13(26)11(24)12(25)14(33-18)17(28)29/h3,8-9,11-16,18,22,24-27H,4-6H2,1-2H3,(H,28,29)/t8-,9-,11+,12+,13-,14+,15-,16-,18-,19-,20-,21+/m1/s1
InChIKeyGWMAFZPFSLUKMN-TZWHPWGGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxynivalenol 15-Glucuronide (CAS 1372859-16-9) as a Primary Human Biomarker of Deoxynivalenol Exposure: Reference Standard Procurement Guide


Deoxynivalenol 15-glucuronide (DON-15-GlcA; CAS 1372859-16-9) is the predominant phase II glucuronide conjugate of the type-B trichothecene mycotoxin deoxynivalenol (DON, vomitoxin), formed endogenously in humans and animals via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation. This positional isomer is the major urinary excretion product of DON in humans [1]. Available as a fully characterized analytical reference standard from multiple certified suppliers with purities ≥95% (TRC, Pribolab, TLC), DON-15-GlcA is essential for LC-MS/MS-based biomonitoring, toxicokinetic modeling, and regulatory exposure assessment. Its quantifiable differentiation from the minor isomer DON-3-glucuronide and from free DON underpins its value in procurement decisions for analytical laboratories and research programs.

Why DON-15-Glucuronide Cannot Be Substituted by DON-3-Glucuronide or Free DON in Analytical and Toxicological Workflows


DON-15-glucuronide and DON-3-glucuronide are positional isomers of the same empirical formula (C21H28O12, MW 472.44) that co-elute within 0.13 minutes under typical reversed-phase conditions; yet their biological formation, relative abundance, and susceptibility to enzyme inhibition differ substantially. In naturally exposed human populations, DON-15-glucuronide accounts for approximately 75% of total urinary glucuronides while DON-3-glucuronide accounts for only 25% [1]. In controlled dosing studies, DON-15-glucuronide constitutes 58.2% of total excreted DON versus 14.4% for DON-3-glucuronide [2]. Substituting the minor isomer for the major one—or using free DON alone—introduces systematic underestimation of internal dose, obscures inter-individual variability in UGT regioselectivity, and compromises reverse dosimetry accuracy. The two isomers also respond differentially to co-exposure to the Fusarium metabolite culmorin, which inhibits DON-3-glucuronide formation twice as strongly as DON-15-glucuronide at equimolar concentrations [3]. These biochemical and analytical divergences make generic substitution scientifically indefensible.

Quantitative Differential Evidence for DON-15-Glucuronide vs. DON-3-Glucuronide and Free DON: A Comparator-Based Procurement Guide


DON-15-Glucuronide Constitutes Approximately 75% of Total Urinary DON-Glucuronides in Naturally Exposed Humans vs. 25% for DON-3-Glucuronide

In a cross-sectional study of 27 Austrian adults with natural dietary DON exposure, DON-15-glucuronide accounted for approximately 75% of total urinary DON-glucuronides, while DON-3-glucuronide comprised only 25% [1]. In a controlled human intervention study (n=20) administering 1 µg/kg bw DON orally, urinary DON-15-glucuronide represented 58.2 ± 8.74% of total excreted DON, versus 14.4 ± 6.72% for DON-3-glucuronide, yielding a ~4:1 ratio [2].

Human biomonitoring Exposure assessment Toxicokinetics

100% Detection Frequency of DON-15-Glucuronide in Human Urine vs. 90% for DON-3-Glucuronide and 60% for Free DON

In a Belgian population study analyzing 32 urine samples by LC-MS/MS, DON-15-glucuronide was detected in 100% of all samples in the ng/mL range. By contrast, DON-3-glucuronide was present in 90% of samples, while free DON was detected in only 60% of samples and at lower concentrations [1].

Population screening Biomarker sensitivity Mycotoxin surveillance

2.6-Fold Higher Urinary Excretion Fraction (Fue) of DON-15-Glucuronide vs. Free DON for Reverse Dosimetry in Regulatory Biomonitoring

The German Human Biomonitoring Commission derived a urinary excretion fraction (Fue) of 0.37 (95% CI 0.13–0.71) for DON-15-glucuronide, compared to Fue = 0.14 (95% CI 0.03–0.42) for free DON. The corresponding reversed dosimetry factor (RDF) was 2.67 for DON-15-glucuronide versus 7.20 for free DON, indicating substantially lower uncertainty in internal-to-external dose extrapolation when using the glucuronide [1].

Human Biomonitoring Guidance Value Reverse dosimetry Risk assessment

Distinct UGT Isoform Regioselectivity: UGT2B4 Forms DON-15-Glucuronide While UGT2B7 Forms DON-3-Glucuronide

Among twelve human recombinant UGT enzymes tested, only UGT2B4 and UGT2B7 catalyzed DON glucuronidation. UGT2B4 predominantly formed DON-15-O-glucuronide, whereas UGT2B7 preferentially produced DON-3-O-glucuronide. The estimated apparent intrinsic clearance (Clapp,int) for all human UGTs and tissue homogenates was <1 mL/min/mg protein, indicating rate-limited detoxification capacity [1].

Phase II metabolism Pharmacogenetics In vitro toxicology

Culmorin Differentially Inhibits DON-15-Glucuronide (15%) vs. DON-3-Glucuronide (30%) Formation at Equimolar Concentration in Human Liver Microsomes

Under cell-free conditions using human liver microsomes, equimolar culmorin (67 µM) suppressed DON-15-glucuronide formation by 15% and DON-3-glucuronide formation by 30%. At a fivefold excess of culmorin (335 µM), both isomers were inhibited by 50%. With recombinant UGT2B4 and UGT2B7, a tenfold excess of culmorin (100 µM) suppressed DON glucuronidation by up to 100% [1].

Mycotoxin co-exposure UGT inhibition Metabolic interaction

High-Impact Application Scenarios Where DON-15-Glucuronide Reference Standard Procurement Is Scientifically Justified


Human Biomonitoring and Population Exposure Assessment Studies

DON-15-glucuronide serves as the primary urinary biomarker for DON exposure in human population studies. Its 100% detection frequency in general population samples [1], dominant abundance (75% of total glucuronides) [2], and favorable urinary excretion fraction (Fue = 0.37) [3] make it the analyte of choice for LC-MS/MS biomonitoring panels. Laboratories conducting exposure surveys for EFSA, WHO, or national health agencies should procure the DON-15-glucuronide certified reference standard as the calibrant for quantitative analysis, as reliance on free DON or DON-3-glucuronide alone will systematically underestimate true exposure prevalence and magnitude.

In Vitro Toxicokinetic and Pharmacogenetic Profiling of DON Metabolism

For studies investigating the impact of UGT polymorphisms (UGT2B4 vs. UGT2B7) on DON detoxification capacity, separate quantification of DON-15-glucuronide and DON-3-glucuronide is mandatory. The distinct regioselectivity of these isoforms—UGT2B4 for the 15-position, UGT2B7 for the 3-position [4]—means that individual genotype-phenotype correlations can only be established with isomer-resolved standards. Procurement of DON-15-glucuronide reference material, together with DON-3-glucuronide, enables the accurate assignment of metabolic ratios in human liver microsome or recombinant UGT assays, supporting personalized risk assessment.

Mycotoxin Interaction Studies Involving Co-Occurring Fusarium Metabolites

Culmorin and other co-occurring Fusarium metabolites differentially inhibit the formation of DON glucuronide isomers [5]. Research programs investigating dietary co-exposure effects on DON toxicokinetics require DON-15-glucuronide as a quantitative endpoint to distinguish between 15-specific and 3-specific glucuronidation suppression. This isomer-specific inhibition data cannot be obtained using total DON-glucuronide enzymatic hydrolysis approaches, which collapse positional information. The procurement of highly pure DON-15-glucuronide (>95%) as a reference standard is thus essential for mechanistic toxicological studies of mycotoxin mixtures.

Regulatory Method Validation and Proficiency Testing for Food Safety Laboratories

Reference laboratories performing ISO 17025-accredited analysis of DON biomarkers in urine require characterized reference standards for method validation, calibration curve construction, and inter-laboratory proficiency testing. DON-15-glucuronide analytical standards supplied with certificates of analysis (NMR, HPLC, LC-MS/MS verified purity) [1] are necessary to meet regulatory quality requirements. The availability of both DON-15-glucuronide and DON-3-glucuronide positional isomer standards enables laboratories to demonstrate isomer-resolved quantification capability, addressing the EFSA recommendation for specific biomarker-based exposure assessment.

Quote Request

Request a Quote for Deoxynivalenol 15-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.